
3,3-Dichloro-1,1,1-trifluoroacetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloro-1,1,1-trifluoroacetone is a chemical compound with the molecular formula C3HCl2F3O. It is characterized by the presence of both chloro and trifluoromethyl groups, making it a versatile reagent in organic synthesis. This compound is often used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone typically involves the reaction of 1,1,1-trifluoroacetone with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position. The general reaction can be represented as follows:
CF3COCH3+Cl2→CF3COCCl2H
The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures the efficient production and purification of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 3,3-Dichloro-1,1,1-trifluoroacetone undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide, ammonia, and thiols are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Formation of substituted derivatives like 3,3-dimethoxy-1,1,1-trifluoroacetone.
Oxidation: Formation of trifluoroacetic acid or dichloroketones.
Reduction: Formation of trifluoroethanol or dichloroalkanes.
科学研究应用
3,3-Dichloro-1,1,1-trifluoroacetone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3,3-Dichloro-1,1,1-trifluoroacetone involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (chloro and trifluoromethyl) makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic transformations and biological studies.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition or activation of specific pathways. Its ability to form covalent bonds with nucleophilic residues in proteins makes it a valuable tool in biochemical research.
相似化合物的比较
3,3-Dichloro-1,1,1-trifluoroacetone can be compared with other similar compounds such as:
1,1,1-Trifluoroacetone: Lacks the chloro groups, making it less reactive in substitution reactions.
3,3,3-Trifluoroacetone: Similar structure but without the chloro groups, leading to different reactivity and applications.
1,1-Dichloro-3,3,3-trifluoroacetone: Similar but with different substitution patterns, affecting its chemical behavior.
Uniqueness: The presence of both chloro and trifluoromethyl groups in this compound imparts unique reactivity, making it a versatile reagent in organic synthesis and a valuable compound in scientific research.
属性
IUPAC Name |
3,3-dichloro-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKWVIATMJLTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381237 |
Source


|
| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126266-75-9 |
Source


|
| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

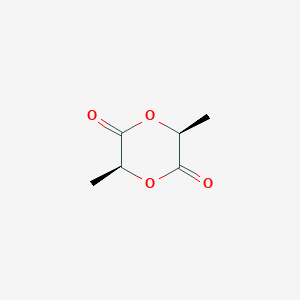
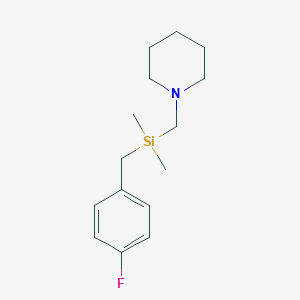
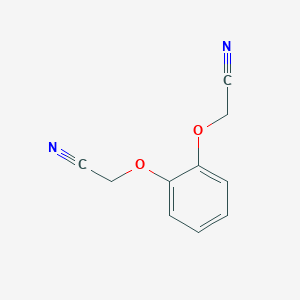
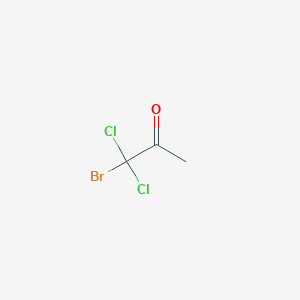
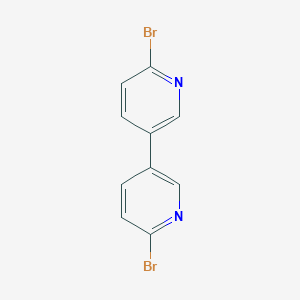
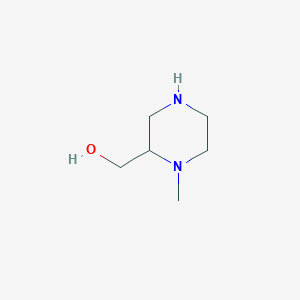

![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione](/img/structure/B129609.png)
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)
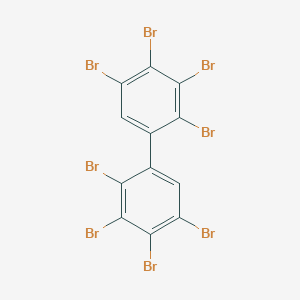

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
